molecular formula C10H10N2O B1370681 (2-Phenyloxazol-4-yl)methanamine CAS No. 408352-90-9

(2-Phenyloxazol-4-yl)methanamine

Cat. No. B1370681
M. Wt: 174.2 g/mol
InChI Key: NGYFPQIRGGHIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenyloxazol-4-yl)methanamine, also known as 4-(aminomethyl)-2-phenyloxazole hydrochloride, is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.1992 .


Molecular Structure Analysis

The InChI code for (2-Phenyloxazol-4-yl)methanamine is 1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2 . The compound’s structure includes a phenyl group attached to an oxazole ring, which is further connected to a methanamine group .


Physical And Chemical Properties Analysis

(2-Phenyloxazol-4-yl)methanamine has a molecular weight of 174.2 . It is recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Fungicidal Agents

Specific Scientific Field

The compound “(2-Phenyloxazol-4-yl)methanamine” has been used in the field of Pharmaceutical Sciences .

Summary of the Application

“(2-Phenyloxazol-4-yl)methanamine” has been used in the design and synthesis of N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives . These derivatives have been evaluated for their potential as fungicidal agents .

Methods of Application or Experimental Procedures

The N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . The fungicidal activities of these new compounds were evaluated against Sclerotinia sclerotiorum, Botrytis cinereal, and Colletotrichum fragariae .

Results or Outcomes

The results indicated that compounds 5b, 5f, and 5g displayed potential fungicidal activities against the tested fungi . Especially, compound 5f exhibited an IC50 value of 28.9 mg/L against S. sclerotiorum . Moreover, the compounds 5f and 5g showed IC50 values of 54.8 mg/L and 62.2 mg/L against C. fragariae respectively, which shows that they were more active than the commercial fungicide hymexazol .

properties

IUPAC Name

(2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFPQIRGGHIHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649890
Record name 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyloxazol-4-yl)methanamine

CAS RN

408352-90-9
Record name 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 4
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Phenyloxazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Phenyloxazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.